molecular formula C17H23N3O4S B2478127 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide CAS No. 1705927-70-3

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide

Cat. No.: B2478127
CAS No.: 1705927-70-3
M. Wt: 365.45
InChI Key: CKCMKYFNPRDUQP-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), an orphan GPCR that is considered a promising therapeutic target for psychiatric and neurological disorders. GPR52 is uniquely expressed in the brain, particularly in the striatum, and its activation modulates key neurotransmitter systems, including dopamine and glutamate signaling, which are critically implicated in conditions like schizophrenia and Huntington's disease . This compound's core research value lies in its ability to activate GPR52, leading to increased cyclic AMP (cAMP) production, which in turn can produce antipsychotic-like and pro-cognitive effects in preclinical models without inducing catalepsy or other significant motor side effects. The specific molecular scaffold of this sulfonamide-based agonist, featuring the pyrazole and tetrahydropyran motifs, is designed for high central nervous system (CNS) penetrance and stable engagement with the receptor . As a research chemical, it serves as an essential pharmacological tool for deorphanizing GPR52 signaling pathways, validating its in vivo functions, and advancing the development of novel, non-dopaminergic therapeutics for CNS disorders.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c21-25(22,11-10-24-17-4-2-1-3-5-17)19-16-12-18-20(14-16)13-15-6-8-23-9-7-15/h1-5,12,14-15,19H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMKYFNPRDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the oxane and pyrazole intermediates, followed by their coupling with phenoxyethane and sulfonamide groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycles and Substituent Analysis

The target compound’s pyrazole core is a common feature in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Core Structure Key Substituents Biological Activity (if reported)
Target Compound ~365 Pyrazole Oxan-4-ylmethyl, phenoxyethyl sulfonamide Not reported
Example 53 () 589.1 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one Not reported
Encorafenib () 540 Pyrazole Chloro, fluoro, methanesulfonamide Kinase inhibitor (BRAF inhibitor)
1005629-66-2 () ~420* Pyrazole 3-Chlorophenoxy, ethyl sulfonamide Not reported
1,3,4-Thiadiazole derivatives () 300–400 1,3,4-Thiadiazole Nitrophenyl, methylidene hydrazine Antimicrobial (E. coli, C. albicans)

*Estimated based on formula.

Key Observations:
  • Core Heterocycles : The pyrazole core in the target compound and encorafenib contrasts with the pyrazolo-pyrimidine hybrid in Example 53 and the thiadiazole ring in derivatives. Thiadiazoles are associated with antimicrobial activity due to their electron-deficient nature, while pyrazoles are versatile in kinase inhibition .
  • Substituent Effects: The oxan-4-ylmethyl group in the target compound improves solubility via its ether oxygen, unlike the 3-chlorophenoxy group in 1005629-66-2, which introduces hydrophobicity and electron-withdrawing effects . The phenoxyethyl sulfonamide in the target compound differs from encorafenib’s methanesulfonamide and chloro/fluoro substituents, which are critical for kinase binding .

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its pharmacological significance. The structure can be represented as follows:

\text{N 1 oxan 4 yl methyl 1H pyrazol 4 yl}-2-phenoxyethane-1-sulfonamide}

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its role in inhibiting bacterial growth and modulating inflammatory responses.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various metabolic pathways.
  • Receptor Binding : It may bind to specific receptors involved in pain perception and inflammation, potentially providing analgesic and anti-inflammatory effects.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity
Studies indicate that sulfonamide derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria through competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential
Some studies have suggested that sulfonamides can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to reduced cell proliferation.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
  • Anti-inflammatory Evaluation : In an animal model of inflammation, a related compound was shown to significantly reduce paw edema induced by carrageenan injection, suggesting a strong anti-inflammatory effect.
  • Cancer Cell Line Studies : Research on cancer cell lines indicated that similar pyrazole-containing compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial enzyme (DHPS)
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis via caspase activation

Table 2: Comparative Efficacy of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A (similar structure)10Antimicrobial
Compound B (related pyrazole derivative)5Anti-inflammatory
Compound C (sulfonamide analog)15Anticancer

Q & A

Basic: What are the key synthetic pathways for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Formation of the Pyrazole Core : Condensation of hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol .

Oxane Substituent Introduction : Alkylation of the pyrazole nitrogen using (oxan-4-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Sulfonamide Coupling : Reaction with 2-phenoxyethane-1-sulfonyl chloride under anhydrous conditions (CH₂Cl₂, 0°C to RT) with triethylamine as a proton scavenger .
Optimization :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation .
  • Catalysts : Raney nickel may enhance hydrogenation steps for oxane ring saturation .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates with >95% purity .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., pyrazole C-H at δ 7.8–8.2 ppm, oxane methylene at δ 3.4–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 393.15) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry, and what refinement tools are recommended?

Methodological Answer:

  • Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for diffraction .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL-2018/3 refines structures with anisotropic displacement parameters. Key metrics:
    • R₁ < 0.05 for high-resolution data (d ~ 0.8 Å).
    • Check for twinning using PLATON’s TWINABS .
      Example : A related sulfonamide derivative showed a dihedral angle of 78.2° between pyrazole and phenoxy planes, confirmed via SHELX refinement .

Advanced: How can researchers reconcile discrepancies in biological activity data across structural analogs?

Methodological Answer:
Contradictions in IC₅₀ values or receptor binding may arise from:

  • Solubility Differences : LogP calculations (e.g., using MarvinSketch) predict hydrophobicity; analogs with oxane substituents show 10–20% higher aqueous solubility than tetrahydrofuran derivatives .
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance sulfonamide hydrogen-bonding capacity, improving enzyme inhibition (e.g., IC₅₀ = 3.8 µM vs. 5.2 µM for non-fluorinated analogs) .
    Resolution Steps :

Dose-Response Curves : Validate activity in triplicate across 6–8 concentrations.

Molecular Dynamics Simulations : Assess binding pocket interactions (e.g., GROMACS for 100 ns trajectories) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

Methodological Answer:

  • Core Modifications :
    • Pyrazole Substitution : Replace oxane with piperidine to test ring size effects on COX-2 inhibition .
    • Phenoxy Group Halogenation : Introduce Cl or F at the para position to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.7 h) .
  • Assay Design :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for serine proteases) with kinetic reads .
    • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293T cells .

Basic: What are the recommended protocols for purity analysis and stability testing?

Methodological Answer:

  • HPLC : C18 column (4.6 × 250 mm), 1.0 mL/min flow, 254 nm detection. Mobile phase: 60:40 acetonitrile/0.1% TFA in water. Purity >99% required for in vivo studies .
  • Thermal Stability : TGA shows decomposition onset at 210–220°C (N₂ atmosphere, 10°C/min) .
  • Photostability : Expose solid samples to 1.2 million lux-hours; monitor degradation via LC-MS .

Advanced: How can computational methods guide the optimization of synthetic routes?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Synthia (MIT) propose pathways prioritizing atom economy (e.g., 72% for route via Suzuki-Miyaura coupling) .
  • DFT Calculations : Gaussian 16 evaluates transition states (e.g., ΔG‡ for sulfonamide formation: 28.5 kcal/mol) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂ for cross-couplings) .

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